molecular formula C10H4Br3ClN2O B186945 2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole CAS No. 15287-32-8

2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole

Cat. No. B186945
CAS RN: 15287-32-8
M. Wt: 443.31 g/mol
InChI Key: OTPRLPCKQDZVGR-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole is a compound with the formula C10H4Br3ClN2O . It is also known by its KEGG COMPOUND ID: C11128 and CHEBI ID: CHEBI:894 .


Molecular Structure Analysis

The molecular structure of 2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole consists of a five-membered ring containing two nitrogen atoms, three bromine atoms attached to the imidazole ring, and a 4-chlorobenzoyl group .


Physical And Chemical Properties Analysis

The exact mass of 2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole is 439.7562 and its molecular weight is 443.3166 .

Scientific Research Applications

Natural Source and Antimicrobial Activity

2,4,5-Tribromo-1H-imidazole has been identified in extracts from the egg masses of three muricid molluscs. It is thought to contribute to the antimicrobial activity observed in these egg extracts. This compound is significant as it is the first time it has been reported from a natural source (Benkendorff, Pillai & Bremner, 2004).

Antibacterial Potential

The presence of the imidazole ring in 2,4,5-tri(hetero)arylimidazole derivatives is key to developing new drugs, as it is ubiquitous in naturally occurring biological structures. These derivatives have shown potential in inhibiting Staphylococcus aureus proliferation, suggesting significant antibacterial activity (Ramos et al., 2020).

Synthetic Methodologies

Synthesis techniques for 2,4,5-Tribromo-1-vinylimidazole, a derivative of 2,4,5-tribromoimidazole, have been developed. This compound is pivotal for creating polyfunctionalized imidazoles, which are valuable in various chemical syntheses (Hartley & Iddon, 1997).

Antiviral Evaluation

Polyhalogenated imidazole nucleosides, including 2,4,5-tribromoimidazole nucleosides, have been synthesized and evaluated for their antiviral properties. These compounds have shown some activity against human cytomegalovirus (HCMV), indicating potential applications in antiviral therapies (Chien et al., 2004).

Corrosion Inhibition

Imidazole derivatives like 2,4,5-trisubstituted imidazole have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. These studies are significant for industrial applications where corrosion resistance is crucial (Prashanth et al., 2021).

Synthesis and Antimicrobial Activity of Triarylimidazoles

The synthesis of novel 2,4,5-triarylimidazole derivatives and their evaluation for antimicrobial properties has been a focus of research. These compounds exhibit promising antimicrobial properties, suggesting their potential in developing new antimicrobial agents (KranthiKumar & Sreenivasulu, 2019).

Halogen Interactions in Imidazolium Salts

Research on 2,4,5-tribromoimidazolium salts has revealed significant halogen...halogen and anion...π interactions. These findings are important for understanding the structural and chemical properties of such compounds (Froschauer et al., 2012).

properties

IUPAC Name

(4-chlorophenyl)-(2,4,5-tribromoimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br3ClN2O/c11-7-8(12)16(10(13)15-7)9(17)5-1-3-6(14)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPRLPCKQDZVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C(=C(N=C2Br)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934621
Record name (4-Chlorophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole

CAS RN

15287-32-8
Record name (4-Chlorophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15287-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazoloe, 2,4,5-tribromo-1-(4-chlorobenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015287328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Wamhoff, WM Abou, M Zahran - Journal of Agricultural and …, 1988 - ACS Publications
RESULTS AND DISCUSSION In our investigation, we have found that singlet oxygen photolysis of a 1% solution of 2, 4, 5-tribromoimidazole (la) in methanoland in a Pyrex vessel using …
Number of citations: 7 pubs.acs.org
K Ramanand, S Panda, M Sharmila… - Journal of Agricultural …, 1988 - ACS Publications
Development and acclimatization of carbofuran-degrading soil enrichment cultures at different temperatures Page 1 200 J. Agrie. Food Chem. 1988, 36, 200-205 Development and …
Number of citations: 27 pubs.acs.org

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